2-Fluoro-4-oxazol-2-ylaniline
Description
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
2-fluoro-4-(1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C9H7FN2O/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-5H,11H2 |
InChI Key |
PKGMNYXFTUVGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CO2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-oxazol-2-ylaniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out under reflux conditions with methanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-oxazol-2-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
2-Fluoro-4-oxazol-2-ylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-oxazol-2-ylaniline involves its interaction with specific molecular targets. The oxazole ring can interact with biological receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Oxazole vs. Oxadiazole/Isoxazoline : Oxazole (one O, one N) is less electron-withdrawing than oxadiazole (two N, one O) or isoxazoline (saturated ring with O and N) . This impacts reactivity in cross-coupling or nucleophilic substitution reactions.
- Substituent Effects : The trifluoromethyl (CF₃) group in isoxazoline derivatives is bulkier and more lipophilic than the single F in this compound, influencing bioavailability.
- Nitro Group : 4-Fluoro-2-nitroaniline exhibits reduced basicity compared to oxazole-containing analogs due to the nitro group’s strong electron-withdrawing nature.
2.3. Physical and Spectral Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-4-oxazol-2-ylaniline, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling fluorinated aniline derivatives with oxazole precursors. A common approach is the Suzuki-Miyaura cross-coupling reaction using a fluorophenylboronic acid and a brominated oxazole intermediate under palladium catalysis. Critical intermediates include 4-bromo-2-oxazole and 2-fluoroaniline derivatives. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is essential to achieve yields >70% .
- Analytical Validation : Progress is monitored via thin-layer chromatography (TLC), and structural confirmation is done using / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the electronic effects of the fluorine substituent influence the reactivity of this compound?
- Methodological Answer : The fluorine atom’s electron-withdrawing nature alters the electron density of the aromatic ring, affecting nucleophilic/electrophilic substitution patterns. Computational studies (e.g., DFT calculations) can predict regioselectivity in reactions like nitration or halogenation. For example, meta-directing effects of fluorine may dominate over the oxazole’s directing properties .
- Experimental Validation : Compare reaction outcomes with non-fluorinated analogs (e.g., 4-oxazol-2-ylaniline) to isolate fluorine’s impact .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) often arise from conformational flexibility or intermolecular interactions. Techniques include:
- Variable-temperature NMR to assess dynamic effects.
- X-ray crystallography to confirm solid-state structure (e.g., hydrogen bonding networks, as shown in studies of analogous oxazol-2-yl compounds) .
- Cross-validate with computational models (e.g., molecular docking or MD simulations) .
Q. How can computational chemistry guide the design of this compound-based inhibitors for biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) by modeling interactions between the fluorine/oxazole motifs and active-site residues.
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity data from analogs (e.g., thiazole or pyridine derivatives) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties, prioritizing derivatives with optimal solubility and metabolic stability .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : Key issues include:
- Purification : Column chromatography may be impractical at larger scales; switch to recrystallization or continuous-flow systems.
- Byproduct Management : Optimize stoichiometry of coupling reagents (e.g., Pd catalysts) to minimize metal residues, which can interfere with biological assays .
- Reproducibility : Document reaction parameters rigorously (e.g., degassing protocols for cross-coupling reactions) and validate via round-robin testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
